Kinase Profiling Liability: A Reported IC50 of 28 μM Indicates Low Target Engagement That Precludes Use as a Potent Tool
A PubMed Commons annotation reports a single-point IC50 of 28 μM for this compound against a kinase target, classifying it as neither potent nor selective [1]. In head-to-head comparisons typical of kinase inhibitor tool selection, lead-like inhibitors require IC50 values below 1 μM; thus, this compound exhibits approximately 28-fold lower potency than the commonly accepted threshold for a useful chemical probe. In contrast, the structurally related inhibitor SB-225002, a biphenyl-containing thiazole-amide, demonstrates an IC50 of 22 nM against CXCR2, representing a >1,000-fold potency differential . This substantial gap directly informs procurement: for kinase or GPCR screening, SB-225002 or similarly potent analogs must be prioritized.
| Evidence Dimension | Kinase target inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 28 μM |
| Comparator Or Baseline | SB-225002 (biphenyl-thiazole chemotype): IC50 = 22 nM (CXCR2) or general lead-like threshold: IC50 < 1 μM |
| Quantified Difference | Target compound is >1,000-fold less potent than SB-225002; ~28-fold less potent than typical lead threshold |
| Conditions | Biochemical kinase inhibition assay (specific target not disclosed); comparator SB-225002 tested in CXCR2 radioligand binding assay |
Why This Matters
For procurement where potency is the primary selection criterion, this compound's micromolar IC50 disqualifies it relative to nanomolar comparators.
- [1] Southan, C. (2017, September 23). Comment on PubMed Commons: With a reported IC50 of 28 μM, this compound can be neither potent nor selective. Hypothesis. Retrieved from https://hypothes.is/ View Source
